molecular formula C22H17ClN4O4 B6559474 N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921851-68-5

N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6559474
CAS No.: 921851-68-5
M. Wt: 436.8 g/mol
InChI Key: YFSCTJNKEXUTHM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:

  • A pyrrolo[3,2-d]pyrimidine core with fused pyrrole and pyrimidine rings.
  • Substituents:
    • 4-Chlorophenyl at position 2.
    • 5-Methyl and 2,4-dioxo groups on the core.
    • N-(3-acetylphenyl)carboxamide at position 5.

This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including anticancer and antibacterial effects. The 4-chlorophenyl and acetylphenyl groups likely influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c1-12(28)13-4-3-5-15(10-13)24-20(29)17-11-26(2)19-18(17)25-22(31)27(21(19)30)16-8-6-14(23)7-9-16/h3-11H,1-2H3,(H,24,29)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCTJNKEXUTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

Key Observations

Role of the 4-Chlorophenyl Group
  • The 4-chlorophenyl (4-ClPh) substituent is a recurring motif in bioactive pyrrolo- and thienopyrimidines. In compound 16 (), the 4-ClPh group contributes to superior anticancer activity compared to doxorubicin, suggesting its role in enhancing target binding or metabolic stability . Similarly, the target compound’s 3-(4-ClPh) group may confer analogous benefits.
Carboxamide vs. Carboxylate Functionality
  • The target compound’s N-(3-acetylphenyl)carboxamide at position 7 contrasts with the ethyl carboxylate group in –11.
Impact of Heterocyclic Core Variations
  • Thieno[3,2-d]pyrimidines () demonstrate that replacing the pyrrolo core with a thiophene ring retains anticancer activity, albeit with altered selectivity. The rigid pyrrolo[3,2-d]pyrimidine core in the target compound may favor planar stacking interactions with biological targets, such as kinase ATP-binding pockets .
Substituent Positioning and Activity
  • In , N-(4-ClPh)tetrahydropyrimidines with a thioxo group emphasize the importance of electron-withdrawing substituents (e.g., Cl, S) in modulating reactivity and binding. The target compound’s 2,4-dioxo groups may similarly enhance hydrogen-bonding interactions .

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